tert-Butyl (1-(4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl)cyclobutyl)carbamate
Overview
Description
This compound is a carbamate derivative, which is a class of organic compounds that contain a functional group derived from carbamic acid. The structure suggests that it might be used in the synthesis of more complex molecules, possibly in pharmaceutical or materials science research .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and a cyclobutyl group. The naphthyridinyl group, in particular, is a bicyclic structure that could potentially exhibit interesting electronic properties .Chemical Reactions Analysis
Carbamates are known to undergo a variety of chemical reactions, including hydrolysis and reactions with nucleophiles . The presence of the aromatic rings also suggests that this compound could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carbamate group is likely to make this compound polar, which could affect its solubility in different solvents .Scientific Research Applications
Isomorphous Crystal Structures and Halogen Bonds
Research on similar carbamate derivatives, such as tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, explores their crystal structures and interactions, highlighting the importance of hydrogen and halogen bonds in forming stable crystal configurations. This area of study is critical for understanding molecular packing, stability, and reactivity, which can inform material science and pharmaceutical development (Baillargeon et al., 2017).
Asymmetric Synthesis
Another related study focuses on the asymmetric synthesis of carbamate derivatives, demonstrating methodologies for creating chiral centers. This research is pivotal for the pharmaceutical industry, where the synthesis of enantiomerically pure compounds is crucial for developing drugs with targeted biological activities (Yang et al., 2009).
Antiarrhythmic and Hypotensive Activity
Compounds structurally related to the tert-Butyl carbamate have been evaluated for their antiarrhythmic and hypotensive properties, indicating potential therapeutic applications. Such studies are foundational for drug discovery, providing insights into the biological activities of new compounds (Chalina et al., 1998).
Anticancer Drug Intermediates
Research on tert-butyl{1-[(p-phenylacetyl)phenyl]cyclobutyl}carbamate as an anti-cancer drug intermediate underscores the role of carbamate derivatives in synthesizing compounds with potential anticancer properties. This highlights the compound's significance in developing novel therapeutic agents (Song Hao, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[1-[4-(5-chloro-3-phenyl-1,6-naphthyridin-2-yl)phenyl]cyclobutyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O2/c1-28(2,3)35-27(34)33-29(15-7-16-29)21-12-10-20(11-13-21)25-22(19-8-5-4-6-9-19)18-23-24(32-25)14-17-31-26(23)30/h4-6,8-14,17-18H,7,15-16H2,1-3H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIMVSASMYYZML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN=C4Cl)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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